2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
The compound “2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Scientific Research Applications
1. Anticancer Properties
The pharmacophore hybridization approach, involving compounds like 2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, is employed in the design of drug-like small molecules with anticancer properties. A study by Yushyn et al. (2022) proposed a cost-effective synthesis of a related molecule, highlighting its potential in anticancer applications, particularly through in vitro "60 lines screening" following the NCI DTP protocol (Yushyn, Holota, & Lesyk, 2022).
2. Enzyme Inhibition for Therapeutic Purposes
Compounds structurally similar to this compound have been explored for their role as enzyme inhibitors. Shukla et al. (2012) discussed the synthesis of BPTES analogs, where one of the analogs demonstrated similar potency to BPTES in inhibiting kidney-type glutaminase (GLS) and showed promise in reducing the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
3. Synthesis and Antibacterial Activity
Lalezari and Sharghi (1966) synthesized various compounds, including those similar to the subject molecule, demonstrating antibacterial activity against Staphylococcus aureus. This highlights the potential use of such compounds in developing new antibacterial agents (Lalezari & Sharghi, 1966).
4. Structural Modifications for Medical Applications
Sokolov and Aksinenko (2012) proposed a method for modifying a medical product, acetazolamide, by interacting with derivatives structurally akin to this compound, indicating the versatility and potential medical applications of such compounds (Sokolov & Aksinenko, 2012).
Future Directions
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4OS2/c12-11(13,14)9-17-18-10(21-9)16-8(19)5-20-7-4-2-1-3-6(7)15/h1-4H,5,15H2,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXLDWDJFHIQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.